

Application Note: Quantification of Tiotropium Bromide Using a Stability-Indicating RP-HPLC Method

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Compound of Interest

Compound Name: *Tiotropium Bromide Monohydrate*

Cat. No.: *B15617852*

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Abstract

This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Tiotropium Bromide in bulk drug and pharmaceutical dosage forms. The described method is specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies.

Introduction

Tiotropium Bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). Accurate quantification of Tiotropium Bromide in pharmaceutical formulations is crucial to ensure product quality and therapeutic efficacy. This document provides a comprehensive protocol for an RP-HPLC method, including detailed experimental procedures, chromatographic conditions, and method validation parameters as per the International Conference on Harmonisation (ICH) guidelines.

Chromatographic Conditions

A reliable separation of Tiotropium Bromide can be achieved using the following chromatographic conditions, compiled from established methods.[\[1\]](#)[\[2\]](#)

| Parameter | Condition |
|--------------------|---|
| HPLC System | Waters HPLC with PDA detector or equivalent |
| Column | Kromacil C8 (150mm × 4.6 mm, 5 µm) or Develosil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (45:30:25, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 235 nm or 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
| Retention Time | Approximately 6.3 minutes for Tiotropium Bromide |

Experimental Protocols

Reagents and Materials

- Tiotropium Bromide reference standard
- HPLC grade acetonitrile
- HPLC grade methanol
- Ammonium dihydrogen phosphate (NH₄H₂PO₄)
- Orthophosphoric acid
- Milli-Q or HPLC grade water
- Tiotropium Bromide formulation (e.g., Rotacaps)

Preparation of Solutions

Mobile Phase Preparation: Prepare a buffer solution of ammonium dihydrogen phosphate (pH 3.0) by dissolving the salt in water and adjusting the pH with orthophosphoric acid. Mix the buffer, acetonitrile, and methanol in the ratio of 45:30:25 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.^{[1][2]}

Standard Stock Solution Preparation: Accurately weigh and transfer about 10 mg of Tiotropium Bromide reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase can be used as a diluent), sonicate to dissolve, and make up the volume to 100 mL with the diluent to obtain a concentration of 100 µg/mL.

Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to achieve concentrations in the desired linearity range (e.g., 4-57 µg/mL).^[3]

Sample Solution Preparation (from Dry Powder Inhaler Capsules):

- Accurately weigh the contents of 20 capsules to determine the average content weight.
- Transfer the powder equivalent to a specified amount of Tiotropium Bromide (e.g., 360 µg) into a 10 mL volumetric flask.^[3]
- Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described RP-HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

System Suitability

The system suitability was assessed by injecting the standard solution six times. The acceptance criteria for system suitability are as follows:

| Parameter | Acceptance Criteria |
|--------------------|---------------------|
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| %RSD of Peak Areas | Not more than 2.0% |

Linearity

The linearity of the method was evaluated by analyzing a series of Tiotropium Bromide standard solutions at different concentrations. The correlation coefficient should be greater than 0.999.

| Concentration Range (µg/mL) | Correlation Coefficient (r^2) |
|-----------------------------|-----------------------------------|
| 4 - 57 | > 0.999 |

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be within 98-102%.

| Concentration Level | Mean Recovery (%) |
|---------------------|-------------------|
| 50% | 98.5 - 101.5 |
| 100% | 99.0 - 101.0 |
| 150% | 98.8 - 101.2 |

Precision

The precision of the analytical method was determined by repeatability (intra-day) and intermediate precision (inter-day). The %RSD for the assay results should be not more than 2.0%.

| Precision Type | %RSD |
|------------------------|--------|
| Repeatability | < 2.0% |
| Intermediate Precision | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

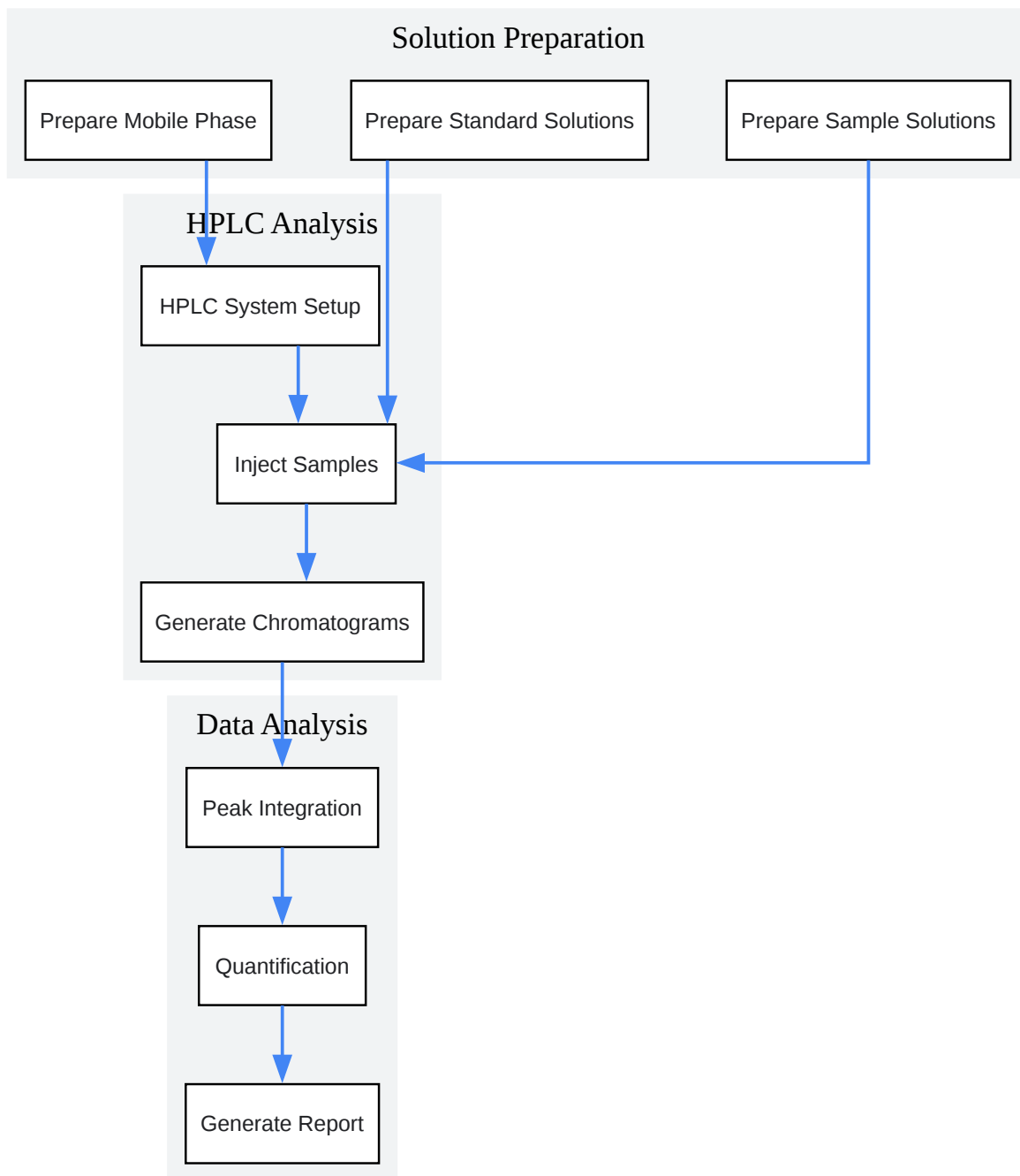
| Parameter | Value (µg/mL) |
|-----------|---------------|
| LOD | 0.026 |
| LOQ | 0.092 |

Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Tiotropium Bromide was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the degradation products from the main Tiotropium Bromide peak, indicating its specificity and stability-indicating capability.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Visualizations

Experimental Workflow



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Caption: RP-HPLC workflow for Tiotropium Bromide quantification.

Method Validation Logical Relationship

Caption: Key parameters for analytical method validation.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of Tiotropium Bromide in bulk and pharmaceutical dosage forms. The method is simple, accurate, precise, and stability-indicating, making it a valuable tool for quality control and research and development laboratories.

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